5,6-Diaminouracil Hydrochloride Exhibits ~9-Fold Greater Xanthine Oxidase Inhibition Potency than Allopurinol
In a direct comparative study against bacterial xanthine oxidase from Arthrobacter M4, 5,6-diaminouracil demonstrated a calculated inhibition constant (Ki) of 0.98 µM, compared to 8.4 µM for the clinical standard allopurinol [1]. This represents an approximately 9-fold increase in potency. Notably, this potent inhibition was selective for the bacterial isoform, as the compound exhibited minimal effect on milk xanthine oxidase, underscoring its unique selectivity profile [1].
| Evidence Dimension | Xanthine oxidase inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.98 µM |
| Comparator Or Baseline | Allopurinol, Ki = 8.4 µM |
| Quantified Difference | Approximately 9-fold more potent |
| Conditions | Arthrobacter M4 bacterial xanthine oxidase assay |
Why This Matters
For researchers studying xanthine oxidase inhibition or developing uric acid-lowering agents, 5,6-diaminouracil hydrochloride provides a significantly more potent and isoform-selective tool compound than the widely used reference inhibitor allopurinol.
- [1] Brons HJ, Breedveld MW, Middelhoven WJ, Muller F, de Meester JWG, van der Plas HC. Inhibition of bacterial xanthine oxidase from Arthrobacter M4 by 5,6-diaminouracil. Biotechnol Appl Biochem. 1987;9(1):66-73. PMID: 3107506. View Source
